3,4-Dehydro-L-proline amide hydrochloride
CAS No.: 64869-59-6
Cat. No.: VC0555810
Molecular Formula: C5H9ClN2O
Molecular Weight: 148.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64869-59-6 |
|---|---|
| Molecular Formula | C5H9ClN2O |
| Molecular Weight | 148.59 |
| IUPAC Name | (2S)-2,5-dihydro-1H-pyrrole-2-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C5H8N2O.ClH/c6-5(8)4-2-1-3-7-4;/h1-2,4,7H,3H2,(H2,6,8);1H/t4-;/m0./s1 |
| Standard InChI Key | NRDOQMABVJRPFF-WCCKRBBISA-N |
| SMILES | C1C=CC(N1)C(=O)N.Cl |
| Canonical SMILES | C1C=CC(N1)C(=O)N.Cl |
Introduction
Chemical Structure and Properties
| Property | Value |
|---|---|
| CAS Number | 64869-59-6 |
| Molecular Formula | C₅H₉ClN₂O |
| Molecular Weight | 148.59 g/mol |
| IUPAC Name | (2S)-2,5-dihydro-1H-pyrrole-2-carboxamide;hydrochloride |
| PubChem CID | 66879066 |
The chemical structure combines a 3-pyrroline scaffold with a carboxamide group, creating a versatile building block for various synthetic applications .
Structural Identifiers
For research and database purposes, the compound can be identified using several notations:
| Identifier Type | Value |
|---|---|
| SMILES | C1C=CC(N1)C(=O)N.Cl |
| Standard InChI | InChI=1S/C5H8N2O.ClH/c6-5(8)4-2-1-3-7-4;/h1-2,4,7H,3H2,(H2,6,8);1H/t4-;/m0./s1 |
| InChIKey | NRDOQMABVJRPFF-WCCKRBBISA-N |
These identifiers facilitate accurate database searching and chemical information retrieval across scientific platforms .
Synthesis Methods
The synthesis of 3,4-Dehydro-L-proline amide hydrochloride employs specialized organic chemistry techniques to achieve the desired structural configuration.
Multi-step Synthesis Approach
A common synthesis route involves a four-step reaction sequence starting from 3-aminoallene-3-carboxylate methyl esters. This approach allows for diversification at multiple sites of the molecule, creating versatility in the final compound's properties .
The key steps in this synthetic pathway include:
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Silver-catalyzed intramolecular cyclization of aminoallenes to form the 3-pyrroline scaffold
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N-functionalization reactions to modify the nitrogen position
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Conversion of the carboxylic acid group to the amide functionality
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Formation of the hydrochloride salt for stability and solubility purposes
Amide Coupling Techniques
The carboxylic acid handle of the 3-pyrroline subunit serves as a critical point for diversification. Amide coupling reactions typically employ polystyrene-carbodiimide (PS-carbodiimide) and 1-hydroxybenzotriazole (HOBt) under microwave irradiation conditions. This method produces 3,4-dehydroproline amides with purities exceeding 85%, as confirmed by LC/MS/ESLD analysis .
The excess HOBt used in these reactions can be effectively removed using silica-bound carbonate SPE cartridges, ensuring high purity of the final product .
Applications in Pharmaceutical Development
3,4-Dehydro-L-proline amide hydrochloride has emerged as a valuable compound in pharmaceutical research and development, particularly in peptide-based therapeutics.
Peptide-Based Drug Enhancement
Biochemical Research Applications
The unique structural features of 3,4-Dehydro-L-proline amide hydrochloride make it particularly valuable in fundamental biochemical research.
Protein Structure and Function Studies
Neuroscience Applications
The compound has found significant applications in neurobiological research, contributing to our understanding of neurological processes and potential treatments for neural disorders.
Neurotransmitter Modulation
3,4-Dehydro-L-proline amide hydrochloride has been investigated for its potential effects on neurotransmitter systems, offering promising avenues for developing treatments targeting neurological disorders. These investigations focus on:
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Interactions with neurotransmitter receptors
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Effects on synaptic transmission
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Modulation of neural signaling pathways
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Neuroprotective properties in various experimental models
Neurological Disorder Treatments
The compound serves as a valuable chemical tool in researching potential treatments for various neurological conditions, including:
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Neurodegenerative diseases
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Psychiatric disorders
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Pain management
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Seizure control
Material Science Applications
Beyond its biological applications, 3,4-Dehydro-L-proline amide hydrochloride has demonstrated utility in material science.
Hydrogel Development
The compound is being explored for its properties in creating novel materials, particularly hydrogels with applications in controlled drug delivery systems. These hydrogels offer:
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Stimuli-responsive drug release mechanisms
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Biocompatibility with living tissues
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Tunable degradation profiles
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Ability to encapsulate various therapeutic agents
Biomaterial Functionalization
The reactive properties of 3,4-Dehydro-L-proline amide hydrochloride make it suitable for functionalizing biomaterials to enhance their performance in medical applications. This includes surface modifications of:
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Implantable devices
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Tissue engineering scaffolds
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Wound healing materials
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Diagnostic platforms
Agricultural Chemistry Applications
The compound has emerging applications in agricultural science, particularly in enhancing plant growth and stress resistance.
Plant Growth Enhancement
3,4-Dehydro-L-proline amide hydrochloride is being examined for its potential to stimulate plant growth through various mechanisms, including:
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Modulation of plant hormone signaling
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Enhancement of nutrient uptake
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Improvement of photosynthetic efficiency
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Optimization of plant metabolism
Stress Resistance Development
The compound shows promise in developing agrochemicals that improve plant resistance to various environmental stressors, such as:
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Drought conditions
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Temperature extremes
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Pathogen attacks
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Soil salinity
| Specification | Details |
|---|---|
| Purity Grades | 99%, 99.9%, 99.99%, 99.999%, and higher |
| Standard Grades | Mil Spec, ACS, Reagent, Technical, Pharmaceutical, Optical, Semiconductor, and Electronics |
| Typical Packaging | Palletized plastic 5 gallon/25 kg pails, fiber and steel drums, 1 ton super sacks |
| Special Packaging | Argon or vacuum packaging for air-sensitive materials |
| Documentation | Certificate of Analysis and Safety Data Sheet (SDS) |
These specifications ensure that researchers can obtain the compound in the appropriate form for their specific applications .
Chemical Reactions and Derivatives
The reactivity profile of 3,4-Dehydro-L-proline amide hydrochloride enables diverse chemical transformations.
Common Reaction Types
The compound undergoes various chemical reactions, including:
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Oxidation reactions targeting the unsaturated bond
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Reduction reactions that can saturate the double bond
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Substitution reactions at multiple positions
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Coupling reactions for incorporation into larger molecular structures
Structural Derivatives
The parent compound serves as a foundation for developing numerous derivatives with modified properties:
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